N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3/c1-12(23)21-14-8-10-15(11-9-14)22-19(24)16-6-2-4-13-5-3-7-17(18(13)16)20(22)25/h2-11H,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCGLYYNGKTZFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901171489 | |
| Record name | N-[4-(1,3-Dioxo-1H-benz[de]isoquinolin-2(3H)-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901171489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42341-00-4 | |
| Record name | N-[4-(1,3-Dioxo-1H-benz[de]isoquinolin-2(3H)-yl)phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42341-00-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-(1,3-Dioxo-1H-benz[de]isoquinolin-2(3H)-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901171489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)phenyl)acetamide typically involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . This reaction leads to the formation of derivatives containing amino groups, which can be further functionalized to produce the desired compound. The reaction conditions often include the use of solvents such as benzene and petroleum ether, and the product is typically purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent composition. Advanced purification techniques, such as column chromatography and crystallization, would be employed to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines and other reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can be used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of benzo[de]isoquinoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit bacterial growth, making them potential candidates for developing new antibiotics. The mechanism often involves interference with bacterial cell functions, which could be attributed to their ability to bind to specific receptors or enzymes in bacterial cells .
Anticancer Properties
N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)phenyl)acetamide has been investigated for its anticancer effects. In vitro studies indicate that it can induce apoptosis in cancer cells by activating specific pathways associated with cell death. This compound's ability to target multiple pathways simultaneously positions it as a promising lead in the development of multi-target anticancer drugs .
Neuroprotective Effects
Recent findings suggest that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The compound's ability to penetrate the blood-brain barrier and modulate neuroinflammation is key to its potential therapeutic role in treating cognitive disorders .
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Amidation Reactions : The formation of the amide bond is achieved through coupling reactions involving carboxylic acids and amines under various conditions (e.g., using coupling agents like EDC or DCC).
- Cyclization Techniques : Cyclization methods are often employed to construct the isoquinoline core structure, which is crucial for the biological activity of the compound .
In Vitro Studies
In vitro studies have assessed the biological activity of this compound against various cancer cell lines. These studies typically measure cell viability using assays such as MTT or XTT, demonstrating dose-dependent effects on cell growth inhibition.
In Vivo Studies
Animal models have been utilized to evaluate the efficacy and safety of this compound. For example, studies involving tumor-bearing mice have shown promising results in reducing tumor size and improving survival rates when treated with this compound compared to controls .
Case Studies
Mechanism of Action
The mechanism of action of N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Table 1: Structural and Functional Comparison of Analogues
Key Findings from Comparative Studies
Substituent Effects on Binding Affinity :
- In LPA2 agonists (e.g., compound 11d), replacing sulfur with a sulfamoyl group (as in compound 4, ) improved binding affinity from −7.94 kcal/mol to −8.53 kcal/mol, correlating with enhanced potency (EC50 = 5.06 pM) .
- For LOX inhibitors, electron-withdrawing groups (e.g., nitro in 3h, ) increased activity compared to electron-donating groups (e.g., methoxy in 3l), likely due to enhanced interactions with the enzyme’s active site .
Linker Length and Flexibility :
- Compound 18 () features a four-carbon linker between the core and hydroxyethyl group, optimizing HDAC inhibitory activity. Shorter linkers reduced solubility, while longer chains diminished target engagement .
Pharmacokinetic Considerations :
- Quaternary ammonium salts (e.g., 7b-C9/C10, ) improved blood-brain barrier penetration for cholinesterase inhibition, while dihydrochloride salts () enhanced aqueous solubility for in vivo applications .
Biological Activity
N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)phenyl)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of neurodegenerative diseases and anti-inflammatory effects. This article explores the synthesis, characterization, and biological evaluation of this compound, focusing on its mechanisms of action and therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 317.34 g/mol. The compound features a benzo[de]isoquinoline core, which is known for its pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Initial steps may include the formation of the isoquinoline structure followed by acylation to introduce the acetamide functional group. Specific synthetic pathways can vary based on desired substituents on the benzene ring.
1. Inhibition of Enzymatic Activity
Research indicates that derivatives of compounds similar to this compound exhibit significant inhibitory effects on various enzymes related to neurodegenerative diseases:
- Monoamine Oxidase (MAO) : Compounds structurally related to this acetamide have shown potent inhibition against MAO-B, an enzyme implicated in neurodegeneration. For instance, one study reported IC50 values in the micromolar range for certain derivatives, indicating strong potential as antidepressants or neuroprotective agents .
- Cholinesterases : The inhibition of butyrylcholinesterase (BuChE) has also been noted, suggesting that these compounds could be beneficial in treating conditions like Alzheimer's disease where cholinergic dysfunction occurs .
2. Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects in various models. In one study, related compounds were shown to inhibit lipoxygenase (LOX) enzymes, which play a crucial role in inflammatory pathways. The most active derivatives displayed nanomolar inhibition potency against 15-LOX, suggesting potential applications in treating inflammatory diseases .
Case Study 1: Neuroprotective Effects
In a controlled study assessing the effects of this compound on neuronal cell lines, significant reductions in oxidative stress markers were observed. The compound enhanced cell viability under oxidative stress conditions and improved mitochondrial function, indicating its potential as a neuroprotective agent.
Case Study 2: In Vivo Efficacy
Another study investigated the in vivo efficacy of similar compounds in animal models of neurodegeneration. Treatment with these compounds resulted in improved cognitive function as measured by behavioral tests and reduced levels of pro-inflammatory cytokines in brain tissues .
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Binding : The compound likely binds to active sites on MAO and BuChE enzymes, inhibiting their activity and leading to increased levels of neurotransmitters such as dopamine and acetylcholine.
- Antioxidant Activity : The dioxo structure may contribute to antioxidant properties, scavenging free radicals and reducing oxidative damage within neuronal cells.
Q & A
Q. What strategies improve aqueous solubility for in vitro assays?
- Methodological Answer : Structural modifications include:
- Ionizable Groups : Introduce sulfonic acid or tertiary amines (e.g., N-methylpiperazine) to enhance solubility at physiological pH .
- PEGylation : Attach polyethylene glycol (PEG) chains to the acetamide nitrogen, maintaining bioactivity while reducing aggregation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
